molecular formula C19H17ClF3NO4 B1672922 Halofenate CAS No. 26718-25-2

Halofenate

Cat. No. B1672922
Key on ui cas rn: 26718-25-2
M. Wt: 415.8 g/mol
InChI Key: BJBCSGQLZQGGIQ-UHFFFAOYSA-N
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Patent
US03953490

Procedure details

(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile is added to a solution of 2-acetamidoethanol (20.6 g., 0.2 mole) in anhydrous dimethylformamide (25 ml.). The reaction mixture is cooled to -10°C. and saturated with hydrogen chloride (50 g., 1.37 mole) and stirred for 5 hours at -10° to 0°C. To this reaction mixture containing 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride is added methylene chloride (200 ml.) and then water (100 ml.). The organic layer is collected, washed with water (2 × 100 ml.) and then dried over magnesium sulfate. The dried solution is decolorized with carbon, filtered and then slowly diluted with hexane (1 liter) to afford 10.7 g. (25% yield) of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, m.p. 93°-95°C.
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=C(C=CC=1)OC([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)C#N.C(NCCO)(=O)C.Cl.Cl.[F:31][C:32]([F:59])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][C:37](=NC1C=CC(Cl)=CC=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39]>CN(C)C=O.O.C(Cl)Cl>[F:59][C:32]([F:31])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][CH:37]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39] |f:3.4|

Inputs

Step One
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(OC(C#N)C2=CC=C(C=C2)Cl)C=CC1)(F)F
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)(=O)NCCO
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl
Step Three
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1C=C(OC(C(=O)OCCNC(C)=O)=NC2=CC=C(C=C2)Cl)C=CC1)(F)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours at -10° to 0°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is collected
WASH
Type
WASH
Details
washed with water (2 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
slowly diluted with hexane (1 liter)
CUSTOM
Type
CUSTOM
Details
to afford 10.7 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(OC(C(=O)OCCNC(C)=O)C2=CC=C(C=C2)Cl)C=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03953490

Procedure details

(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile is added to a solution of 2-acetamidoethanol (20.6 g., 0.2 mole) in anhydrous dimethylformamide (25 ml.). The reaction mixture is cooled to -10°C. and saturated with hydrogen chloride (50 g., 1.37 mole) and stirred for 5 hours at -10° to 0°C. To this reaction mixture containing 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride is added methylene chloride (200 ml.) and then water (100 ml.). The organic layer is collected, washed with water (2 × 100 ml.) and then dried over magnesium sulfate. The dried solution is decolorized with carbon, filtered and then slowly diluted with hexane (1 liter) to afford 10.7 g. (25% yield) of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, m.p. 93°-95°C.
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=C(C=CC=1)OC([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)C#N.C(NCCO)(=O)C.Cl.Cl.[F:31][C:32]([F:59])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][C:37](=NC1C=CC(Cl)=CC=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39]>CN(C)C=O.O.C(Cl)Cl>[F:59][C:32]([F:31])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][CH:37]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39] |f:3.4|

Inputs

Step One
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(OC(C#N)C2=CC=C(C=C2)Cl)C=CC1)(F)F
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)(=O)NCCO
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl
Step Three
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1C=C(OC(C(=O)OCCNC(C)=O)=NC2=CC=C(C=C2)Cl)C=CC1)(F)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours at -10° to 0°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is collected
WASH
Type
WASH
Details
washed with water (2 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
slowly diluted with hexane (1 liter)
CUSTOM
Type
CUSTOM
Details
to afford 10.7 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(OC(C(=O)OCCNC(C)=O)C2=CC=C(C=C2)Cl)C=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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